molecular formula C8H6F4O2 B174177 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene CAS No. 13719-81-8

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene

Cat. No. B174177
CAS RN: 13719-81-8
M. Wt: 210.13 g/mol
InChI Key: PUIJRDHVLVWRSS-UHFFFAOYSA-N
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Description

“3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene” is a chemical compound with the molecular formula C8H6F4O2 . It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by hydroxymethyl groups .


Molecular Structure Analysis

The molecular structure of “3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene” is characterized by a benzene ring with four fluorine atoms and two hydroxymethyl groups attached to it . The exact 3D structure might need to be determined using advanced techniques like X-ray crystallography.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 210.13 g/mol . The melting point is reported to be 129°C .

properties

IUPAC Name

[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJRDHVLVWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 ml tetrahydrofuran (THF) is added 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid (2 g, 8.4 mmol). After cooling to 0°, 21.0 ml (20.9 mmol) of 1 M borane in THF is slowly added. The reaction mixture is allowed to rise to RT and stirred at RT for 18 hours and then is cooled and quenched with 10% HCl. The reaction mixture is added to ether, and the organic phase is washed with water, sat. sodium bicarbonate and brine, dried over sodium sulfate and evaporated under vacuum to yield 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene.
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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